2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
CAS No.: 379239-33-5
Cat. No.: VC21418835
Molecular Formula: C23H20N2O2S3
Molecular Weight: 452.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 379239-33-5 |
|---|---|
| Molecular Formula | C23H20N2O2S3 |
| Molecular Weight | 452.6g/mol |
| IUPAC Name | 2-[2-(5-methylthiophen-2-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C23H20N2O2S3/c1-14-11-12-19(29-14)17(26)13-28-23-24-21-20(16-9-5-6-10-18(16)30-21)22(27)25(23)15-7-3-2-4-8-15/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3 |
| Standard InChI Key | ONMZCVLKPWKYSW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(S1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5 |
| Canonical SMILES | CC1=CC=C(S1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5 |
Introduction
Structural Composition and Chemical Properties
Molecular Structure and Key Components
2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-one features several distinctive structural elements:
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A tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one scaffold, which shares similarities with the compound described in the literature as "2-methyl-3H-benzothiolo[2,3-d]pyrimidin-4-one" (CAS: 18774-48-6)
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A 3-phenyl substituent on the pyrimidine ring
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A sulfanyl linkage at position 2 of the pyrimidine ring
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A 2-oxoethyl bridge connecting to a 5-methylthiophene unit
The compound contains multiple heteroatoms (sulfur, nitrogen, oxygen) within its structure, contributing to its potential for various interactions with biological targets.
Predicted Physicochemical Properties
Based on structural analysis and comparison with related compounds, the following physicochemical properties can be predicted:
Relationship to Known Compounds
Structural Similarities to Benzothiolo[2,3-d]pyrimidin-4-one Derivatives
The core benzothiolo[2,3-d]pyrimidin-4-one structure in the target compound shares fundamental similarities with the compound described in the literature as "2-methyl-3H-benzothiolo[2,3-d]pyrimidin-4-one" (C₁₁H₈N₂OS, MW: 216.26) . Both compounds share the tricyclic benzothiolopyrimidinone framework, though the target compound features a more complex substitution pattern and a tetrahydro modification of the benzene ring.
Comparison with Thiophene-Containing Compounds
The 5-methylthiophen-2-yl moiety in the target compound bears structural similarities to components found in other documented compounds. For instance, the crystal structure of "3-(1-(2-((5-methylthiophen-2-yl)methylene)hydrazinyl)ethylidene)chroman-2,4-dione" (C₁₇H₁₄N₂O₃S) described in the literature contains the same 5-methylthiophen-2-yl group in a different molecular context .
Similarly, "(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone" (C₁₉H₁₈FN₃OS₂, MW: 387.49) contains a related 4-methylthiophen-2-yl group that is positionally isomeric to the 5-methylthiophen-2-yl in our target compound.
Synthesis Approaches
Convergent Synthesis
A convergent approach would involve:
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Synthesis of the tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one core with appropriate functionalization at position 2 (typically a thiol group) and a phenyl group at position 3
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Separate preparation of a 2-(5-methylthiophen-2-yl)-2-oxoethyl halide (such as a bromoketone derivative)
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Coupling of these two components through a nucleophilic substitution reaction
This approach parallels synthetic strategies seen in the preparation of other heterocyclic compounds containing thioether linkages.
Linear Synthesis
| Structural Feature | Potential Biological Activity |
|---|---|
| Benzothiolo[2,3-d]pyrimidin-4-one core | Anticancer, antimicrobial, anti-inflammatory properties |
| 3-Phenyl substituent | Enhanced interaction with hydrophobic binding pockets in proteins |
| Thiophene moiety | Improved metabolic stability compared to phenyl analogs |
| Tetrahydro modification | Altered conformational flexibility and bioavailability |
| Sulfanyl linkage | Potential for metabolism to bioactive metabolites |
Compounds containing the benzothiolo[2,3-d]pyrimidin-4-one scaffold have demonstrated various biological activities in previous research, suggesting similar potential for the target compound .
Structure-Activity Relationship Considerations
The complex substitution pattern in the target compound offers multiple sites for potential interactions with biological targets:
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The 4-one functionality in the pyrimidine ring provides a hydrogen bond acceptor site
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The phenyl ring at position 3 may engage in hydrophobic interactions or π-π stacking with aromatic amino acid residues in proteins
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The 5-methylthiophene unit adds additional aromatic character and potential for hydrogen bonding or electrostatic interactions
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The flexible sulfanyl-oxoethyl linker allows for conformational adaptation to binding sites
Comparative Analysis with Related Structures
Structural Comparison Table
Property Comparison
Research Applications
Medicinal Chemistry Applications
The structural features of 2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-one suggest several potential applications in medicinal chemistry:
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As a lead compound for the development of enzyme inhibitors, particularly for enzymes with hydrophobic binding pockets
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In structure-activity relationship studies to understand the impact of the tetrahydro modification and the thiophene substituent on biological activity
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As a potential scaffold for antimicrobial agents, given the documented activities of related benzothiolo[2,3-d]pyrimidin-4-one derivatives
Material Science Possibilities
The presence of multiple aromatic rings and heteroatoms suggests potential applications in materials science:
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As a building block for conductive polymers, leveraging the thiophene moiety similar to other thiophene-containing compounds
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In the development of organic semiconductors or photovoltaic materials
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As a ligand for metal coordination in catalytic systems
Future Research Directions
Synthesis and Characterization
Future research should prioritize:
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Development of efficient synthetic routes to 2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-one
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Complete characterization of its physical, chemical, and spectroscopic properties, including crystal structure determination similar to that reported for related compounds
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Investigation of conformational preferences and stability under various conditions
Biological Evaluation
Comprehensive biological screening would be valuable to:
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Determine antimicrobial, antifungal, and anticancer activities
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Identify specific molecular targets and mechanisms of action
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Evaluate structure-activity relationships through the synthesis and testing of analogs
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Assess pharmacokinetic properties and metabolic stability
Spectroscopic Analysis and Identification
Predicted Spectroscopic Features
Based on its structure, 2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-one would be expected to show distinctive spectroscopic characteristics:
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NMR spectroscopy would show:
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Signals for the methyl group on the thiophene ring
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Complex patterns for the tetrahydro portion
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Aromatic proton signals from the phenyl and thiophene rings
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Distinctive signals for the methylene protons in the oxoethyl linker
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IR spectroscopy would reveal:
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C=O stretching band from the 4-one functionality and the ketone in the linker
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C=N stretching from the pyrimidine ring
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C-S stretching bands
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Aromatic C=C stretching bands
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Mass spectrometry would provide the molecular weight and characteristic fragmentation patterns
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